Enhanced Mass Shift and Reduced Signal Overlap vs. Lovastatin-d3
Lovastatin-d9 provides a mass shift of +9 Da relative to unlabeled lovastatin, compared to the +3 Da shift offered by Lovastatin-d3 . This larger mass difference, resulting from nine deuterium atoms versus three, is critical for minimizing isotopic cross-talk between the internal standard and the analyte's M+3 or M+4 natural isotopic peaks, which are prominent in molecules of this size (C24H36O5) . In MS/MS detection, this enhanced separation reduces the risk of signal interference, thereby improving the signal-to-noise ratio and enabling lower limits of quantification (LLOQ) for lovastatin and its metabolites in complex biological matrices [1].
| Evidence Dimension | Mass shift from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +9 Da (m/z 413.6 vs. 404.5 for unlabeled) |
| Comparator Or Baseline | Lovastatin-d3: +3 Da |
| Quantified Difference | Target provides a 6 Da greater mass shift than the comparator |
| Conditions | Molecular weight calculation based on C24H27D9O5 (Lovastatin-d9) vs. C24H33D3O5 (Lovastatin-d3) vs. C24H36O5 (Lovastatin) |
Why This Matters
A larger mass shift is essential for minimizing isotopic cross-talk and achieving higher accuracy in MS-based quantitation, particularly when analyzing low-abundance metabolites or samples with complex matrices.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
